molecular formula C16H20N2O4S2 B12205904 N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

Cat. No.: B12205904
M. Wt: 368.5 g/mol
InChI Key: YIBWZEGRKSPOEF-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(2-Methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a bicyclic sulfone-containing heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety. The 2-methoxyphenyl substituent at position 3 and the butanamide group at the ylidene position contribute to its structural uniqueness.

Properties

Molecular Formula

C16H20N2O4S2

Molecular Weight

368.5 g/mol

IUPAC Name

N-[3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide

InChI

InChI=1S/C16H20N2O4S2/c1-3-6-15(19)17-16-18(11-7-4-5-8-13(11)22-2)12-9-24(20,21)10-14(12)23-16/h4-5,7-8,12,14H,3,6,9-10H2,1-2H3

InChI Key

YIBWZEGRKSPOEF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methoxybenzaldehyde with a thiazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Differences:

Property 11a 11b
Molecular Formula C₂₀H₁₀N₄O₃S C₂₂H₁₇N₃O₃S
Melting Point (°C) 243–246 213–215
IR Peaks (cm⁻¹) 3436 (NH), 2219 (CN) 3423 (NH), 2209 (CN)
Yield (%) 68 68

The electron-withdrawing cyano group in 11b reduces melting point compared to 11a’s electron-donating methyl groups. Both exhibit moderate yields (68%), likely due to similar reflux conditions in acetic anhydride/acetic acid .

Thiadiazole Derivatives (–3)

Compounds 6 , 8a , 8b , and 8c feature thiadiazole cores with benzamide and aryl substituents:

  • 6 : Isoxazole and benzamide groups.
  • 8a–c : Pyridine or nicotinic acid esters fused to thiadiazole.

Key Differences:

Compound Molecular Formula Melting Point (°C) Yield (%) IR Peaks (cm⁻¹) Reference
6 C₁₈H₁₂N₄O₂S 160 70 1606 (C=O)
8a C₂₃H₁₈N₄O₂S 290 80 1679, 1605 (2C=O)
8b C₂₄H₂₀N₄O₃S 200 80 1715, 1617 (2C=O)
8c C₂₉H₂₂N₄O₃S 210 80 1719, 1611 (2C=O)

Higher yields (80%) in 8a–c compared to 11a–b (68%) suggest improved efficiency from using active methylene compounds and ammonium acetate . The acetyl group in 8a increases melting point (290°C) due to enhanced crystallinity.

Sulfone-Containing Heterocycles ()

Compounds 7 (thiazine 1,1-dioxide) and 10/11 (sulfonamides) highlight the role of sulfone groups:

  • 7 : Synthesized via N,N-dimethylthiocarbamoyl chloride cyclization.
  • 10/11 : Generated using N,N-dimethylsulfamoyl chloride .

The target compound’s 5,5-dioxide moiety likely increases polarity and hydrolytic stability compared to non-sulfonated analogs.

Butanamide Derivatives (–7)

Compound I ((Z)-N-methyl-3-(2-phenylhydrazono)butanamide) shares the butanamide backbone with the target compound:

  • Synthesis : Condensation of N-methyl-3-oxobutanamide and phenyl hydrazine (82% yield) .
  • IR Peaks : C=O and NH stretches (similar to the target’s amide group).

The methoxyphenyl group in the target may enhance solubility compared to I’s phenylhydrazono substituent.

Data Table: Comparative Analysis of Key Compounds

Compound Name (Reference) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key IR Peaks (cm⁻¹) Notable Substituents
Target Compound C₁₈H₁₉N₂O₄S₂ 407.48 N/A N/A N/A 2-Methoxyphenyl, butanamide
11a C₂₀H₁₀N₄O₃S 386.38 243–246 68 3436, 2219 2,4,6-Trimethylbenzylidene
8a C₂₃H₁₈N₄O₂S 414.49 290 80 1679, 1605 Acetyl, pyridine
6 C₁₈H₁₂N₄O₂S 348.39 160 70 1606 Isoxazole, benzamide
I C₁₁H₁₃N₃O 203.24 N/A 82 N/A Phenylhydrazono

Biological Activity

N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a thiazole derivative noted for its complex structure and potential biological activities. This compound features a methoxyphenyl group and a thiazole core, which are significant in medicinal chemistry due to their diverse therapeutic properties. This article explores the biological activity of this compound based on various research findings, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O4S2C_{16}H_{20}N_{2}O_{4}S_{2} with a molecular weight of 368.5 g/mol. The compound's structure includes multiple functional groups that may influence its reactivity and interactions in biological systems.

PropertyValue
Molecular FormulaC₁₆H₂₀N₂O₄S₂
Molecular Weight368.5 g/mol
IUPAC NameN-[3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide
InChI KeyYIBWZEGRKSPOEF-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves a condensation reaction between 2-methoxybenzaldehyde and a thiazole derivative under reflux conditions in an organic solvent like ethanol or methanol. This method allows for the formation of the thiazole core while incorporating the methoxyphenyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or bind to receptors involved in various biological pathways. The exact mechanisms can vary based on the target cells and conditions.

Biological Activities

Research indicates that thiazole derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Thiazole compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some studies suggest that they can inhibit tumor cell proliferation and induce apoptosis.
  • Anti-inflammatory Effects : Thiazoles may reduce inflammation by inhibiting certain pathways.

Case Studies

  • Anticancer Activity : A study demonstrated that a related thiazole derivative significantly inhibited the growth of breast cancer cells in vitro. The compound was shown to induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy : Another research project evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values indicating potent antibacterial effects.

Research Findings

A comprehensive review of literature reveals various studies focusing on the biological activities of thiazole derivatives:

Study ReferenceBiological Activity StudiedKey Findings
AnticancerInduced apoptosis in cancer cell lines.
AntimicrobialEffective against Gram-positive bacteria with low MIC values.
Anti-inflammatoryReduced cytokine production in inflammatory models.

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